molecular formula C6H5N3O B1436442 Hydroxybenzotriazole CAS No. 26725-51-9

Hydroxybenzotriazole

Cat. No.: B1436442
CAS No.: 26725-51-9
M. Wt: 135.12 g/mol
InChI Key: JMTMSDXUXJISAY-UHFFFAOYSA-N
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Description

Hydroxybenzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Hydroxybenzotriazole, also known as Hydroxybenzotriazole, is primarily used in the field of peptide synthesis . It is used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . The primary targets of 4-Hydroxybenzotriazole are the amino group of protected amino acids .

Mode of Action

4-Hydroxybenzotriazole acts as a synthetic auxiliary in peptide synthesis . It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides . This compound is also used for the synthesis of amides from carboxylic acids .

Biochemical Pathways

The biochemical pathways affected by 4-Hydroxybenzotriazole involve the condensation of the amino group of protected amino acids with the activated ester . This leads to the formation of amides, which are key components in peptide chains .

Pharmacokinetics

It is known that this compound is highly stable and can easily be introduced into molecules through a variety of reactions .

Result of Action

The result of the action of 4-Hydroxybenzotriazole is the formation of peptide chains, which are essential components in the structure and function of proteins . By improving the efficiency of peptide synthesis, this compound contributes to the production of proteins with specific sequences and structures .

Action Environment

The action of 4-Hydroxybenzotriazole is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of 4-Hydroxybenzotriazole . Additionally, the presence of hydroxyl radicals and singlet oxygen in the environment can affect the degradation and transformation of this compound .

Biochemical Analysis

Biochemical Properties

Hydroxybenzotriazole plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with carboxylic acids to form activated esters, which then react with amines to produce amides . This compound is known to interact with enzymes such as laccase, where it acts as a competitive inhibitor at low concentrations and a noncompetitive inhibitor at high concentrations . This compound also interacts with various proteins and biomolecules, facilitating the formation of peptide bonds and enhancing the overall efficiency of biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have exhibited anticancer, antifungal, antibacterial, antiviral, and antioxidative activities . These effects are mediated through interactions with cellular proteins and enzymes, leading to changes in cell function and behavior. This compound can also induce apoptosis in certain cancer cell lines, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coupling reagent in peptide synthesis. It forms activated esters with carboxylic acids, which then react with amines to produce amides . This process is facilitated by the ability of this compound to suppress racemization, ensuring the formation of chiral molecules with high efficiency . Additionally, this compound can inhibit or activate enzymes through binding interactions, further influencing biochemical reactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that this compound maintains its activity over extended periods, making it a reliable reagent for biochemical experiments. Its stability can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as enhancing peptide synthesis and suppressing racemization . At high doses, this compound can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as laccase, influencing the oxidation of various compounds . The compound can also affect metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism . This compound’s role in these pathways underscores its importance in biochemical research and applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its efficacy in biochemical reactions. The transport and distribution of this compound are crucial for its function, as they determine its availability and activity within the cellular environment .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in peptide synthesis and other biochemical processes, as it ensures that this compound is present in the right place at the right time to exert its effects .

Properties

IUPAC Name

2H-benzotriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMSDXUXJISAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374722, DTXSID401020651
Record name 4-Hydroxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26725-51-9, 2387180-06-3
Record name 4-Hydroxybenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26725-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxybenzotriazole
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Hydroxybenzotriazole

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